ST-193
Overview
Description
ST-193: is a potent broad-spectrum inhibitor of arenaviruses, which are a group of viruses known to cause hemorrhagic fevers. This compound has shown efficacy against several arenaviruses, including Guanarito, Junin, Lassa, and Machupo viruses . It is primarily used in scientific research to study viral infections and develop antiviral therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ST-193 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a benzimidazole core, followed by functionalization to introduce various substituents that enhance its antiviral activity . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization and chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: ST-193 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups .
Scientific Research Applications
Chemistry: ST-193 is used as a model compound to study the structure-activity relationship of antiviral agents. Researchers use it to understand how modifications to its structure affect its antiviral activity .
Biology: In biological research, this compound is used to study the mechanisms of viral entry and replication. It helps in identifying potential targets for antiviral therapy .
Medicine: this compound has potential therapeutic applications in treating viral infections caused by arenaviruses. It is being investigated for its efficacy and safety in preclinical studies .
Industry: In the pharmaceutical industry, this compound is used in the development of antiviral drugs. It serves as a lead compound for designing new antiviral agents .
Mechanism of Action
ST-193 exerts its antiviral effects by targeting the envelope glycoprotein of arenaviruses. This glycoprotein is essential for viral entry into host cells. By inhibiting this protein, this compound prevents the virus from infecting cells and replicating . The molecular targets and pathways involved include the viral glycoprotein and host cell receptors .
Comparison with Similar Compounds
LHF-535: An optimized analog of ST-193 with enhanced potency against arenaviruses.
ST-161: Another benzimidazole derivative with specific activity against Lassa virus.
Uniqueness: this compound is unique due to its broad-spectrum activity against multiple arenaviruses. Its structure allows for modifications that can enhance its antiviral properties, making it a valuable tool in antiviral research .
Biological Activity
ST-193 is a potent antiviral compound that has garnered attention for its broad-spectrum activity against various arenaviruses, particularly those associated with hemorrhagic fevers, such as Lassa virus (LASV), Guanarito virus, Junín virus, and Machupo virus. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and case studies that highlight its efficacy.
Overview of this compound
This compound is a benzimidazole derivative that has shown remarkable antiviral properties. It functions primarily by inhibiting the entry of arenaviruses into host cells. The compound's effectiveness is quantified through its half-maximal inhibitory concentration (IC50) values, which indicate the concentration required to inhibit viral replication by 50%.
Virus | IC50 (nM) |
---|---|
Guanarito Virus | 0.44 |
Junín Virus | 0.62 |
Lassa Virus | 1.4 |
Machupo Virus | 3.1 |
These values illustrate this compound's high potency against these viruses, particularly in vitro settings where it has been shown to inhibit LASV pseudotypes with an IC50 of 1.6 nM .
The mechanism by which this compound exerts its antiviral effects involves several strategies:
- Inhibition of Viral Entry : this compound disrupts the interaction between the viral glycoprotein (GP) and host cell receptors, preventing the virus from entering the cell. This was demonstrated through multiple assays including plaque reduction and cytopathic effect measurements .
- Mapping Sensitivity Determinants : Research has identified specific amino acids within the GP2 subunit of the arenavirus envelope that dictate sensitivity to this compound. Domain-swapping experiments and site-directed mutagenesis have pinpointed critical regions that contribute to resistance or sensitivity .
- Cross-resistance Profiles : Notably, some variants resistant to other inhibitors like ST-294 also exhibit reduced sensitivity to this compound, suggesting overlapping mechanisms of action among these compounds .
Evaluation in Animal Models
A significant study evaluated the efficacy of this compound in a guinea pig model of Lassa fever. The results indicated that this compound not only reduced viral load but also improved survival rates when administered at appropriate dosages . This study underscores the potential for this compound as a therapeutic agent in clinical settings.
Comparative Studies
Comparative analyses have been conducted between this compound and other antiviral agents such as ribavirin. While ribavirin has historically been used for treating viral infections, studies suggest that this compound may offer improved efficacy and safety profiles in treating arenavirus infections .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c1-17(2)19-6-4-18(5-7-19)15-25-20-8-13-24-23(14-20)26-16-27(24)21-9-11-22(28-3)12-10-21/h4-14,16-17,25H,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSZEXYTKSIPDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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